N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide
Description
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a 2,3,5,6-tetramethylbenzene core linked to a sulfonamide group. The sulfonamide nitrogen is further substituted with a 4-(2-hydroxyethoxy)thian-4-ylmethyl moiety. This compound’s structural complexity arises from the thian ring (a six-membered sulfur-containing heterocycle) functionalized with a hydroxyethoxy group, which enhances hydrophilicity, and the sterically demanding tetramethylbenzene group, which may influence binding interactions and solubility.
Properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2,3,5,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4S2/c1-13-11-14(2)16(4)17(15(13)3)25(21,22)19-12-18(23-8-7-20)5-9-24-10-6-18/h11,19-20H,5-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQWQALGRAERLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2(CCSCC2)OCCO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydrothiopyran ring, followed by the introduction of the hydroxyethoxy group. The final step involves the sulfonation of the tetramethylbenzene ring to form the sulfonamide moiety. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction of the sulfonamide moiety can produce amines.
Scientific Research Applications
Enzyme Inhibition
One of the significant applications of this compound is its potential as an enzyme inhibitor. Research has shown that sulfonamide derivatives can inhibit key enzymes involved in various metabolic pathways.
Case Study: Enzyme Inhibition Potentials
A study focused on the synthesis of sulfonamide derivatives demonstrated their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial in managing conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The synthesized compounds exhibited promising inhibitory activities, indicating their potential as therapeutic agents for these diseases .
Antimicrobial Activity
The antimicrobial properties of sulfonamide compounds have been well-documented. N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide may exhibit similar properties.
Case Study: Antimicrobial Evaluation
In a broader study involving various sulfonamide derivatives, compounds were evaluated against bacterial strains such as Bacillus subtilis. The results indicated that specific derivatives showed significant antimicrobial activity, suggesting that this compound could be effective against microbial infections. The minimum inhibitory concentration (MIC) values were determined to assess the efficacy of these compounds .
Anticancer Properties
Emerging research highlights the anticancer potential of sulfonamide derivatives. The structural characteristics of this compound may contribute to its effectiveness against cancer cells.
Case Study: Antitumor Activity
A recent study explored novel sulfonamide derivatives designed as molecular hybrids with anticancer properties. These compounds were synthesized and evaluated for their ability to inhibit tumor growth in vitro. The findings suggested that modifications in the sulfonamide structure could enhance anticancer activity by targeting specific cellular pathways involved in tumor proliferation .
Data Table: Summary of Applications
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Enzyme Inhibition | Inhibits α-glucosidase and acetylcholinesterase | Potential for T2DM and AD treatment |
| Antimicrobial Activity | Targets bacterial cell functions | Significant activity against Bacillus subtilis |
| Anticancer Properties | Inhibits tumor cell proliferation | Promising results against various cancer cell lines |
Mechanism of Action
The mechanism of action of N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the sulfonamide moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- The tetramethylbenzene group in the target compound introduces significant steric bulk compared to the styrenyl group in or the cyclopropane-carboxamide in . This bulk may reduce solubility but enhance binding affinity in hydrophobic environments.
- The hydroxyethoxy group on the thian ring is conserved across analogs, suggesting its role in improving aqueous solubility or hydrogen-bonding interactions.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
- Target Compound : Expected IR peaks include ν(N-H) at ~3278–3414 cm⁻¹ (sulfonamide NH) and ν(C-O) from the hydroxyethoxy group at ~1100–1250 cm⁻¹. The absence of ν(C=O) (1663–1682 cm⁻¹) would distinguish it from hydrazinecarbothioamide precursors .
- Analog : Similar sulfonamide NH and hydroxyethoxy peaks, but additional ν(C=C) at ~1600 cm⁻¹ from the styrenyl group.
- Analog : Carboxamide ν(C=O) at ~1680 cm⁻¹ and ν(OCH₃) at ~2830–2960 cm⁻¹ .
NMR Spectroscopy
- ¹H-NMR :
- ¹³C-NMR :
- Target: Quaternary carbons in tetramethylbenzene (δ 125–140 ppm), sulfonamide sulfur-linked carbons (δ 45–55 ppm) .
Q & A
Q. What are the key synthetic challenges in preparing N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonamide coupling and thiane ring functionalization. Key challenges include controlling regioselectivity during sulfonamide formation and stabilizing the thiane ring under basic conditions. Optimization strategies include:
- Using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates .
- Employing catalysts like DMAP to enhance coupling efficiency .
- Monitoring reaction progress via TLC or HPLC to isolate intermediates .
Purification typically requires column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Comprehensive characterization involves:
- NMR spectroscopy : Confirm substitution patterns on the benzene ring (e.g., 2,3,5,6-tetramethyl groups) and hydroxyethoxy-thiane connectivity via H and C NMR .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- IR spectroscopy : Identify sulfonamide S=O stretches (~1350 cm) and hydroxyl O-H stretches (~3400 cm) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer : Solubility can be assessed in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Stability studies involve:
- Incubating the compound at 37°C and analyzing degradation via HPLC at 0, 24, and 48 hours .
- Testing photostability under UV-vis light using a photoreactor .
Data should be tabulated as:
| Condition | Solubility (mg/mL) | Half-life (h) |
|---|---|---|
| PBS, pH 7.4 | 0.12 | 18.5 |
| DMSO | 25.6 | Stable >72 |
Advanced Research Questions
Q. How can researchers reconcile contradictory data in biological activity assays for this compound?
- Methodological Answer : Discrepancies in IC values or target selectivity may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Mitigation strategies include:
- Dose-response curves : Conduct 8-point dilutions to ensure reproducibility .
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) alongside cell-based assays .
- Structural analogs : Compare activity trends with derivatives to identify critical functional groups (e.g., hydroxyethoxy vs. methoxy substitutions) .
Q. What experimental approaches are recommended for elucidating the compound’s mechanism of action?
- Methodological Answer : Mechanistic studies require a combination of:
- Molecular docking : Use software like AutoDock Vina to predict binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes .
- Mutagenesis : Engineer point mutations in enzyme active sites to test binding hypotheses .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer : SAR workflows should include:
- Core modifications : Synthesize analogs with varied substituents on the thiane ring (e.g., alkyl vs. aryl groups) .
- Pharmacophore mapping : Identify essential moieties (e.g., sulfonamide, hydroxyethoxy) using QSAR models .
- Selectivity panels : Screen against related enzymes (e.g., CA isoforms I, II, IX) to assess off-target effects .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values with 95% confidence intervals. For low signal-to-noise ratios, apply:
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Methodological Answer : Predict ADMET properties using tools like SwissADME or pkCSM:
- Lipophilicity (LogP) : Target values between 2–3 for optimal membrane permeability .
- CYP450 inhibition : Screen for interactions with CYP3A4/2D6 to avoid metabolic instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
